molecular formula C8H9NO2S B12437245 Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate

Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate

Cat. No.: B12437245
M. Wt: 183.23 g/mol
InChI Key: IKQZBGNZLXTBGQ-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate is a heterocyclic ester featuring a thiazole ring conjugated with an α,β-unsaturated ester moiety. The thiazole core, containing nitrogen and sulfur atoms, confers electronic diversity, making the compound a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-11-8(10)4-3-7-5-12-6-9-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQZBGNZLXTBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(thiazol-4-yl)acrylate typically involves the reaction of ethyl acrylate with a thiazole derivative under specific conditions. One common method is the Michael addition reaction, where ethyl acrylate reacts with thiazole in the presence of a base catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of (E)-Ethyl 3-(thiazol-4-yl)acrylate may involve large-scale batch processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(thiazol-4-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives .

Scientific Research Applications

(E)-Ethyl 3-(thiazol-4-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism by which (E)-Ethyl 3-(thiazol-4-yl)acrylate exerts its effects is primarily through its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Heterocycle Substitution: Thiazole vs. Imidazole

  • Ethyl 3-(1-methylimidazol-4-yl)prop-2-enoate (CAS 67879-36-1, C₉H₁₂N₂O₂) : Structural Difference: Replaces the thiazole sulfur with a second nitrogen, forming an imidazole ring. The absence of sulfur may reduce electron-withdrawing effects, altering reactivity in electrophilic substitutions.

Core Functional Group Variation: Ester vs. Acid

  • 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic Acid (): Structural Difference: Substitutes the ethyl ester with a carboxylic acid group. Impact: The carboxylic acid enhances hydrophilicity (logP reduction) and may improve binding to polar biological targets. Esters like the target compound often act as prodrugs, offering better membrane permeability .

Unsaturation: Prop-2-enoate vs. Prop-2-ynoate

  • Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate (CAS 1343307-98-1, C₈H₇NO₂S) : Structural Difference: Replaces the double bond (prop-2-enoate) with a triple bond (prop-2-ynoate). Impact: The sp-hybridized carbon in the ynoate increases rigidity and electron deficiency, enhancing reactivity in cycloadditions (e.g., Huisgen reactions). However, reduced stability under acidic or oxidative conditions may limit applications.

Substituent Complexity: Thiazole with Aromatic Appendages

  • Ethyl 2-[2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate (CAS 349541-59-9) : Structural Difference: Incorporates a benzodioxole-linked enoyl amide on the thiazole. This complexity may improve target specificity but complicate synthesis.

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight Key Substituents Solubility Trends
Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate C₈H₉NO₂S ~183.2 (estimated) Thiazole, α,β-unsaturated ester Moderate organic solubility
Ethyl 3-(1-methylimidazol-4-yl)prop-2-enoate C₉H₁₂N₂O₂ 180.2 Imidazole, methyl group Higher aqueous solubility
Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate C₈H₇NO₂S 181.2 Triple bond Lower stability in polar solvents

Biological Activity

Ethyl 3-(1,3-thiazol-4-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus hominis . The mechanism is believed to involve interaction with bacterial enzymes or receptors, leading to inhibition of growth and proliferation.

Antitumor Activity

Recent studies indicate that derivatives of thiazole compounds exhibit selective cytotoxicity against cancer cell lines. For instance, one derivative demonstrated significant activity against human glioblastoma (U251) and melanoma (WM793) cells in vitro, suggesting that this compound could have similar effects. The MTT assay was commonly employed to assess cell viability, revealing promising selectivity against tumor cells compared to normal cells.

Other Biological Activities

Thiazole derivatives, including this compound, have also been explored for a range of other biological effects:

  • Antioxidant Activity : Exhibits potential in reducing oxidative stress.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.
  • Antidiabetic Properties : Some derivatives have shown effectiveness in managing diabetes-related parameters.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential binding to receptors that regulate cellular processes.
  • Nucleic Acid Interaction : Similar compounds have demonstrated the ability to interact with DNA, suggesting a mechanism that may inhibit replication or transcription.

Research Findings and Case Studies

Several studies have highlighted the biological potential of this compound and its derivatives:

StudyFindingsMethodology
Selective cytotoxicity against glioblastoma and melanoma cellsMTT assay
Antimicrobial activity against Klebsiella pneumoniaeIn vitro assays
Antioxidant and anti-inflammatory propertiesVarious biochemical assays

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